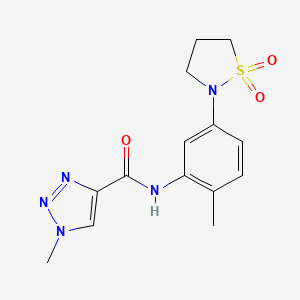
7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one
Übersicht
Beschreibung
The compound 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is a derivative of tetrahydronaphthalene, which is a structural motif found in various chemical entities with diverse biological activities. The methoxy and methyl groups on the tetrahydronaphthalene core can significantly influence the compound's chemical behavior and interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 2-amino-2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, which lacks the methoxy group of the compound , was reported to be inactive as a DA1-type dopamine agonist, suggesting that the presence of a methyl group at the 2-position can have a significant steric impact on biological activity . Another study described a two-stage, three-step synthesis of a closely related compound, (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, starting from 7-methoxy tetralone, which involved Wittig olefination and Sharpless asymmetric dihydroxylation . These methods could potentially be adapted for the synthesis of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one.
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives has been the subject of various studies. For example, the stereochemistry of certain derivatives was established through X-ray crystallography, which is crucial for understanding the compound's three-dimensional conformation and its potential interactions with biological targets .
Chemical Reactions Analysis
The reactivity of tetrahydronaphthalene derivatives can be quite complex. One study reported the selective formation of O-methyloxime from a related ketone, demonstrating the nuanced reactivity of such compounds under different conditions . Another study synthesized novel oximes of 2-aryl-6-methoxy-3,4-dihydronaphthalene and evaluated them as inhibitors of a specific enzyme, indicating that the functionalization of the tetrahydronaphthalene core can lead to biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methoxy-1,2,3,4-tetrahydronaphthalene have been studied using various spectroscopic techniques, including FT-IR, FT-Raman, UV-VIS, and NMR . These studies provide insights into the vibrational modes, electronic transitions, and molecular interactions of the compound. The molecular electrostatic potential (MESP), non-linear optical (NLO) properties, and conformational stability are also important characteristics that can influence the compound's applications in materials science and pharmacology.
Wissenschaftliche Forschungsanwendungen
Selective O-Methyloxime Formation
The compound 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one serves as a starting material in selective O-methyloxime formation reactions. These reactions involve its conversion with O-methylhydroxylamine hydrochloride in pyridine to yield specific methyloxime derivatives. Such derivatives have potential applications in synthetic chemistry, enabling further transformations for the development of diverse organic compounds (Collins, Fallon, & Skene, 1994).
Synthesis of Complex Estrogens
This compound has been utilized in the synthesis of complex estrogens. For instance, it has been transformed through various synthetic steps into 5,5, 10b-Trimethyl-cis-4b,5,6,10b,11,12-hexahydrochrysene-2,8-diol, a compound of interest in the study of estrogenic activities. Such research contributes to our understanding of hormone functions and the development of therapeutic agents (Collins, Cullen, Fallon, & Gatehouse, 1984).
Base-Catalyzed Rearrangement Studies
The compound is also subject to novel base-catalyzed rearrangement reactions to produce hydrophenanthrene keto acids. These reactions showcase the compound's versatility as a precursor in organic synthesis, paving the way for the discovery of new reactions and the synthesis of potentially bioactive molecules (Collins, Fallon, & Skene, 1994).
Acid-catalyzed Aromatization Research
Research into acid-catalyzed solvolytic elimination (aromatization) of allylic ethers and alcohols includes studies using derivatives of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one. These studies provide valuable insights into reaction mechanisms and the stability of carbocations, contributing to the field of mechanistic organic chemistry (Jia & Thibblin, 2001).
Exploration of Inhibitors for Enzymatic Activities
The synthesis and biological evaluation of novel oximes derived from 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one as potential inhibitors for specific enzymatic activities, such as 17α-hydroxylase-C17,20-lyase, have been documented. Although the inhibitory effects were marginal, such studies contribute to the ongoing search for new therapeutic agents (Zhuang & Hartmann, 1998).
Eigenschaften
IUPAC Name |
7-methoxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-9-4-3-5-11(13)10(9)7-12(8)14-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNAPFXYKUBHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

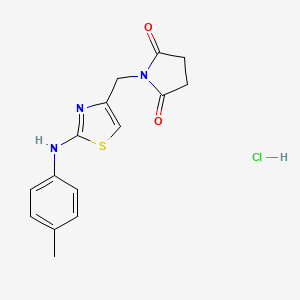
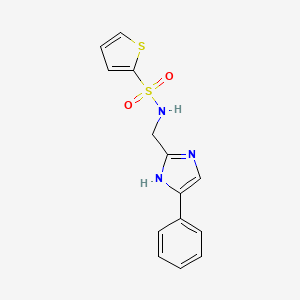
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2549824.png)
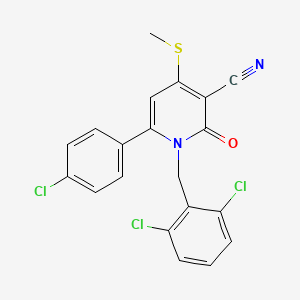
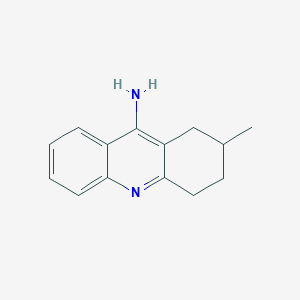
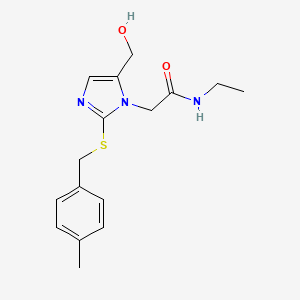

![1-({[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2549835.png)

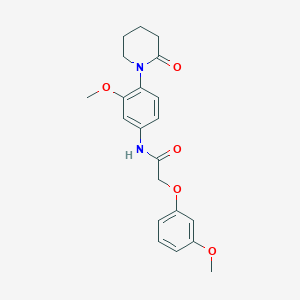
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2549840.png)
![tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate](/img/structure/B2549841.png)
![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2549842.png)
